molecular formula C6H10N2 B8569356 2-Dimethylaminomethylacrylonitrile

2-Dimethylaminomethylacrylonitrile

Cat. No.: B8569356
M. Wt: 110.16 g/mol
InChI Key: GNNBSMZPBFKDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dimethylaminomethylacrylonitrile is a nitrile derivative featuring a dimethylaminomethyl (-CH₂N(CH₃)₂) substituent attached to the acrylonitrile backbone. Acrylonitrile (CH₂=CH-CN) is a key industrial chemical used in polymer synthesis (e.g., polyacrylonitrile). The addition of the dimethylaminomethyl group introduces steric and electronic effects that alter reactivity, solubility, and toxicity compared to unsubstituted acrylonitrile.

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

2-[(dimethylamino)methyl]prop-2-enenitrile

InChI

InChI=1S/C6H10N2/c1-6(4-7)5-8(2)3/h1,5H2,2-3H3

InChI Key

GNNBSMZPBFKDOE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties and research findings for 2-dimethylaminomethylacrylonitrile and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Hazards/Regulatory Notes Applications/Reactivity
Acrylonitrile 107-13-1 C₃H₃N 53.06 77 Carcinogen (OSHA-regulated); flammable; releases HCN upon decomposition Polymer production (e.g., ABS plastics); reacts via addition or polymerization
Methacrylonitrile 126-98-7 C₄H₅N 67.09 90–92 Similar toxicity to acrylonitrile; irritant to eyes/skin Copolymer in synthetic rubbers; less reactive than acrylonitrile due to methyl substitution
3-(Dimethylamino)-2-phenylacrylonitrile 18226-50-1 C₁₁H₁₂N₂ 172.23 N/A Limited hazard data; structurally similar aromatic nitrile Intermediate in heterocyclic synthesis (e.g., pyrazoles, triazoles)
This compound N/A C₆H₉N₂ 123.15 (estimated) N/A Likely incompatible with strong acids/bases (inferred from dimethylaminoacetonitrile analogs) Potential use in pharmaceuticals or agrochemicals due to amine functionality

Key Observations:

Structural Effects: The dimethylaminomethyl group increases molecular weight and polarity compared to acrylonitrile, enhancing solubility in polar solvents. The electron-donating dimethylamino group may stabilize intermediates in reactions (e.g., cyclization to form heterocycles like triazoles or pyrimidines) .

Reactivity: Acrylonitrile undergoes free-radical polymerization, while the dimethylaminomethyl substituent may sterically hinder this process.

Toxicity and Safety: Acrylonitrile’s carcinogenicity is well-documented, but the dimethylaminomethyl group may introduce additional hazards (e.g., amine-related irritation). Dimethylaminoacetonitrile analogs require precautions against oxidative degradation and incompatibility with strong acids .

Regulatory Status: Acrylonitrile is regulated under OSHA (permissible exposure limit: 2 ppm) and EPA. Substituted acrylonitriles like this compound may fall under broader nitrile regulations (e.g., DOT HAZMAT guidelines) .

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